3-(Trifluoromethyl)-1H-indene
Overview
Description
Scientific Research Applications
1. Metal-free oxidative trifluoromethylation of indoles
- Summary of Application : This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles using CF3SO2Na under metal-free conditions . This process selectively introduces trifluoromethyl to indoles on the C2 position .
- Methods of Application : The optimized reaction conditions include CF3SO2Na (2.0 equiv.), TBHP (3.0 equiv.), CH3CN (2 mL), at 140 °C for 18 hours .
- Results or Outcomes : The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The review provides a comprehensive overview of the syntheses and uses of CF3-incorporated potential drug molecules for various diseases and disorders .
3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)
- Summary of Application : This research presents an improved process for the synthesis of 3-(3-Trifluoromethylphenyl) .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The research does not provide specific results or outcomes .
4. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
5. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The review provides a comprehensive overview of the syntheses and uses of CF3-incorporated potential drug molecules for various diseases and disorders .
6. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
7. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The review provides a comprehensive overview of the syntheses and uses of CF3-incorporated potential drug molecules for various diseases and disorders .
properties
IUPAC Name |
3-(trifluoromethyl)-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRMODISMAALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1H-indene | |
CAS RN |
134391-57-4 | |
Record name | 134391-57-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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